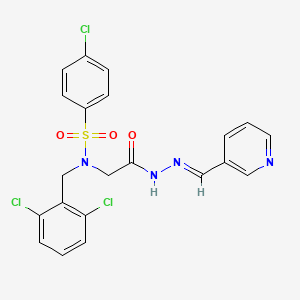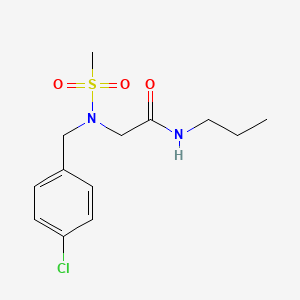
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide, also known as CB-1158, is a small molecule inhibitor that targets the enzyme arginase. Arginase is an enzyme that plays a crucial role in the regulation of the immune system and the metabolism of arginine. CB-1158 has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide works by inhibiting the activity of arginase, an enzyme that breaks down arginine into ornithine and urea. By inhibiting arginase, 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide increases the availability of arginine, which is essential for the function of immune cells such as T cells and natural killer cells. This leads to enhanced immune function and anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide has been shown to have other biochemical and physiological effects. One study published in the journal Cancer Immunology Research found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide increased the production of nitric oxide, a molecule that plays a crucial role in immune function. Another study published in the journal Cancer Cell found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide inhibited the growth of tumor blood vessels, a process known as angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. However, one limitation is that it may not be effective in all types of cancer or in all patients. Additionally, the optimal dosage and treatment regimen for 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide are still being investigated.
Zukünftige Richtungen
There are several potential future directions for research on 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide. One area of interest is the development of combination therapies that include 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide and other immune checkpoint inhibitors. Another area of interest is the investigation of 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide in combination with chemotherapy or radiation therapy. Additionally, further research is needed to determine the optimal dosage and treatment regimen for 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide in different types of cancer and in different patient populations.
Synthesemethoden
The synthesis of 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide involves several steps, starting with the reaction of 4-chlorobenzylamine with methylsulfonyl chloride to form N-(4-chlorobenzyl)methylsulfonamide. This compound is then reacted with propylamine to form the final product, 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a therapeutic agent. One study published in the journal Cancer Research found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide inhibited the growth of several types of cancer cells in vitro and in vivo. Another study published in the journal Nature Communications found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide enhanced the efficacy of immune checkpoint inhibitors in a mouse model of cancer.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-8-15-13(17)10-16(20(2,18)19)9-11-4-6-12(14)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFCEZKGBBKCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N-propylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

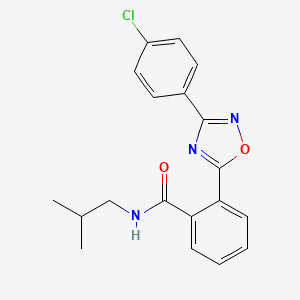
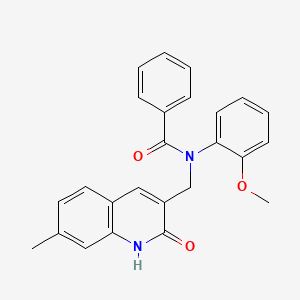
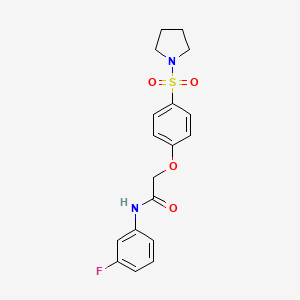
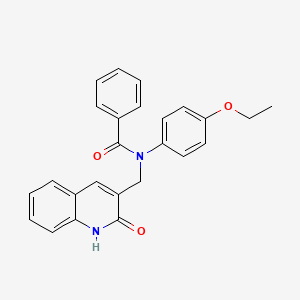
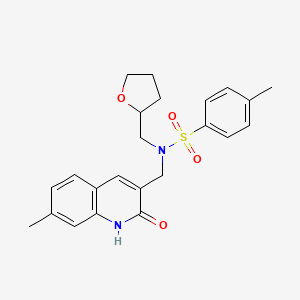
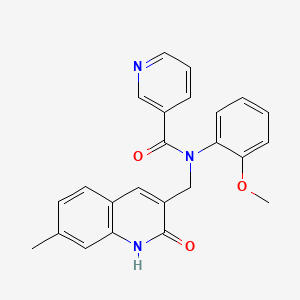
![N-(4-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714402.png)
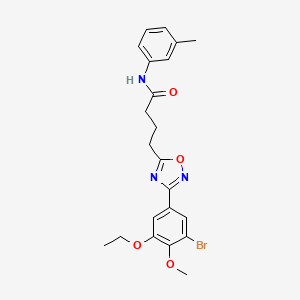
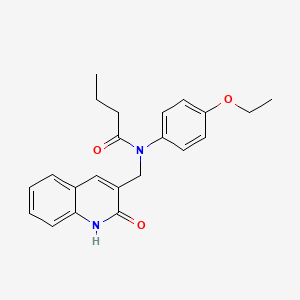
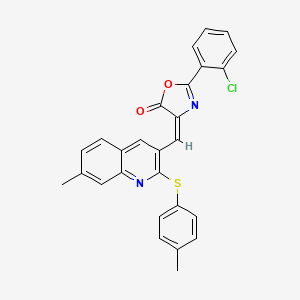
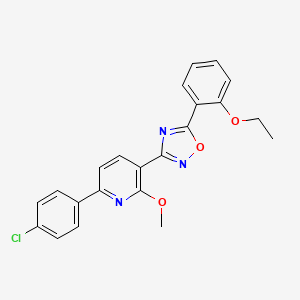
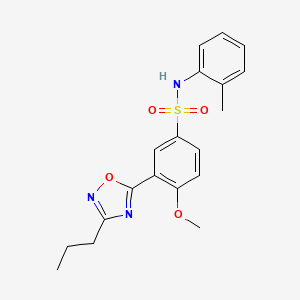
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
